3-butyryl-2H-chromen-2-one
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Overview
Description
3-butyryl-2H-chromen-2-one is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . It is used in proteomics research .
Synthesis Analysis
This compound can be synthesized from 3-bromoacetylcoumarin, which is used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . The α-bromocarbonyl moiety present in the compound shows high reactivity towards nucleophilic displacement reactions .Molecular Structure Analysis
The molecular structure of this compound is derived from quantum chemical calculations and compared with the experimental results . Intramolecular interactions, stabilization energies, and charge delocalization are calculated by NBO analysis .Chemical Reactions Analysis
This compound exhibits reactivity in several chemical reactions. For instance, it reacts with malononitrile in the presence of ammonium acetate to give 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile . This reaction involves an initial Knoevenagel condensation followed by hydrolysis of the α-bromo group into an OH moiety .Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.23 and a molecular formula of C13H12O3 .Scientific Research Applications
Green Synthesis Approaches
Researchers have developed environmentally friendly synthesis methods involving 3-butyryl-2H-chromen-2-one derivatives. For instance, a visible light-induced, catalyst-free synthesis of chromene derivatives using water–ethanol mixtures has been demonstrated, highlighting a green, eco-friendly approach for synthesizing chromene derivatives under mild conditions without the need for catalysts, showcasing the compound's role in sustainable chemistry (Yadav et al., 2015).
Catalytic Applications
The compound's utility extends to catalyzed cycloaddition reactions for synthesizing chromen-2-one derivatives with high regio- and stereo-selectivities. These methods offer mild reaction conditions, showcasing the compound's versatility in creating biologically active derivatives through efficient synthetic procedures (Wang et al., 2012).
Novel Synthesis Protocols
Novel one-pot synthesis methods have been reported, such as the efficient synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, illustrating the compound's role in facilitating multi-component reactions leading to high-yield products. This underscores the compound's importance in synthetic organic chemistry for generating complex molecules efficiently (Alizadeh & Ghanbaripour, 2013).
Photoreactions and Domino Routes
The compound has also been utilized in photochemical synthesis, such as the synthesis of pyrano[2,3-c]chromen-2(3H)-ones via intramolecular Paterno-Buchi reactions, highlighting its potential in photoinduced organic synthesis (Jindal et al., 2014). Moreover, InCl3 catalyzed domino routes to 2H-chromene-2-ones have been developed, illustrating the compound's utility in catalyzed reactions under solvent-free conditions for the synthesis of chromen-2-ones with varied substitutions (Verma et al., 2012).
Mechanism of Action
Target of Action
It’s known that chromen-2-one derivatives have a wide spectrum of biological action and are used in medical practice . They are known for their antioxidant, antimicrobial, antiviral, and antitumor properties .
Mode of Action
The mode of action of 3-butyryl-2H-chromen-2-one involves its interaction with various biochemical reagents. For instance, it has been shown that in formamide, 3-acetoacetyl-2H-chromen-2-one, a similar compound, undergoes hemiketalization to form a new type of linear system, 10a-hydroxy-2-methyl-4H,10aH-pyrano[2,3-b]chromen-4-one . This suggests that this compound may also undergo similar transformations under certain conditions.
Result of Action
Chromen-2-one derivatives are known to possess antioxidant, antimicrobial, antiviral, and antitumor properties , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
3-butanoylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTUJOLTTSWOHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=CC=CC=C2OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379087 |
Source
|
Record name | 3-butyryl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-73-7 |
Source
|
Record name | 3-(1-Oxobutyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1846-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-butyryl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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